molecular formula C28H30N4O2S2 B12198469 N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12198469
M. Wt: 518.7 g/mol
InChI Key: VLVHRFXCHMNFPI-UHFFFAOYSA-N
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Description

“N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline” is a complex organic compound that features a thiazole ring, a pyridine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazole ring through a cyclization reaction.
  • Introduction of the pyridine ring via a coupling reaction.
  • Attachment of the sulfonyl group using sulfonylation reagents.
  • Final assembly of the compound through a condensation reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets can provide insights into new drug development.

Medicine

The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline” exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide
  • **N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]phenol

Uniqueness

The uniqueness of “N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline” lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H30N4O2S2

Molecular Weight

518.7 g/mol

IUPAC Name

4-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C28H30N4O2S2/c1-21-14-22(2)18-31(17-21)36(33,34)26-12-6-9-24(15-26)27-20-35-28(30-25-10-4-3-5-11-25)32(27)19-23-8-7-13-29-16-23/h3-13,15-16,20-22H,14,17-19H2,1-2H3

InChI Key

VLVHRFXCHMNFPI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CN=CC=C5)C

Origin of Product

United States

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